2-(Methylsulfonyl)benzoic acid
Overview
Description
2-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a benzene ring substituted with a methylsulfonyl group and a carboxylic acid group. This compound is known for its white to light yellow or light green powder form and has a melting point of 136-141°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzoic acid typically involves the oxidation of 2-nitro-4-methylsulfonyl toluene. One method employs hydrogen peroxide in the presence of copper oxide on aluminum oxide (CuO/Al2O3) as a catalyst in a strong acid system . Another method involves using sulfuric acid as a reaction medium with a transition metal oxide catalyst and introducing oxygen during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid, and transition metal catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:
Pharmaceutical Research: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition: The compound has been identified as a potential inhibitor of carbonic anhydrases, which are involved in various physiological processes.
Material Science: It serves as a valuable building block in organic synthesis and polymer development, enhancing thermal stability and conductivity.
Environmental Science: The compound is used in degradation studies to investigate the environmental fate and transformation of pollutants.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(Methylsulfonyl)benzoic acid can be compared with similar compounds such as:
2-Amino-4-(methylsulfonyl)benzoic acid: This compound is a metabolite of mesotrione and is used as a reference material in environmental studies.
4-Hydroxy-3-nitrobenzoic acid: Known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (methylsulfonyl and carboxylic acid), which provide versatility in chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXEZOLBIJVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300953 | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33963-55-2 | |
Record name | 33963-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on 4-amino-2-alkylsulfonyl benzoic acids as potential anti-tuberculosis agents. How does the structure of 2-(methylsulfonyl)benzoic acid relate to these compounds, and what could this suggest about its potential activity?
A1: While this compound shares the core structure of a benzene ring with a methylsulfonyl group at the 2-position, it lacks the amino group at the 4-position that is present in the studied compounds. [] The research indicates that the 4-amino-2-alkylsulfonyl benzoic acid derivatives exhibited significantly lower anti-tuberculosis activity compared to p-aminosalicylic acid. [] This suggests that the presence and position of specific functional groups significantly impact the desired activity. Therefore, it is difficult to definitively predict the anti-tuberculosis activity of this compound based solely on structural similarities. Further research involving synthesis and in vitro testing would be necessary to ascertain its efficacy.
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